molecular formula C8H8BClO4 B1592406 (3-Chloro-4-(methoxycarbonyl)phenyl)boronic acid CAS No. 603122-82-3

(3-Chloro-4-(methoxycarbonyl)phenyl)boronic acid

Cat. No.: B1592406
CAS No.: 603122-82-3
M. Wt: 214.41 g/mol
InChI Key: DJOMWLVGTUQULT-UHFFFAOYSA-N
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Description

“(3-Chloro-4-(methoxycarbonyl)phenyl)boronic acid” is a chemical compound with the molecular formula C8H8BClO4 and a molecular weight of 214.41 . It is a solid substance at 20°C .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a phenyl ring substituted with a chloro group at the 3rd position and a methoxycarbonyl group at the 4th position . The boronic acid group is attached to the phenyl ring .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, boronic acids are known to participate in various types of reactions. For instance, they are used in Suzuki-Miyaura cross-coupling reactions .


Physical and Chemical Properties Analysis

“this compound” is a solid at 20°C . It has a melting point of 178°C and is soluble in methanol .

Scientific Research Applications

Fluorescence Quenching and Stern-Volmer Equation

(3-Chloro-4-(methoxycarbonyl)phenyl)boronic acid has been studied in the context of fluorescence quenching. Boronic acid derivatives like 5-chloro-2-methoxy phenyl boronic acid (5CMPBA) have demonstrated notable interactions in fluorescence quenching studies, especially in alcohol environments. This includes the application of the Stern-Volmer equation for understanding fluorescence properties (Geethanjali et al., 2015).

Diol Recognition and Binding

Research has identified the potential of various boronic acids, including derivatives similar to this compound, for binding to diols. This is significant in the context of carbohydrate recognition, suggesting a role for electron-deficient boronic acids in this domain (Mulla et al., 2004).

Complexation with N-confused and N-fused Porphyrins

Another application involves the complexation of boron(III) into N-confused and N-fused porphyrins. This complexation, which involves derivatives of phenylboronic acid, is essential in understanding the coordination environment of boron and its potential in chemical syntheses and applications (Młodzianowska et al., 2007).

Formation of Tetraarylpentaborates

The formation of tetraarylpentaborates from reactions involving boronic acids, like (4-methoxyphenyl)boronic acid, signifies another application area. These compounds, formed through interactions with aryloxorhodium complexes, are significant in inorganic chemistry and material sciences (Nishihara et al., 2002).

Substituent Exchange in Boron Compounds

Studies on boron compounds, including those with similar structures to this compound, have explored the dynamics of substituent exchange. This research is fundamental in understanding the reactivity and versatility of boron compounds in various chemical environments (Hofmeister & Wazer, 1964).

Optical Modulation and Saccharide Recognition

Phenyl boronic acids, similar in structure to this compound, have been utilized in studying optical modulation and saccharide recognition. This includes their use in single-walled carbon nanotubes, demonstrating significant applications in nanotechnology and materials science (Mu et al., 2012).

Safety and Hazards

“(3-Chloro-4-(methoxycarbonyl)phenyl)boronic acid” is classified as a warning substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .

Properties

IUPAC Name

(3-chloro-4-methoxycarbonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BClO4/c1-14-8(11)6-3-2-5(9(12)13)4-7(6)10/h2-4,12-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJOMWLVGTUQULT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)OC)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90629623
Record name [3-Chloro-4-(methoxycarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

603122-82-3
Record name [3-Chloro-4-(methoxycarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-4-(methoxycarbonyl)phenylboronic Acid (contains varying amounts of Anhydride)
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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